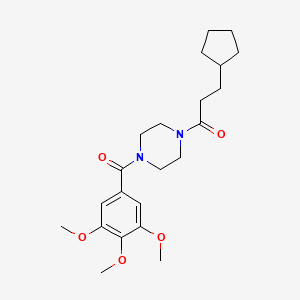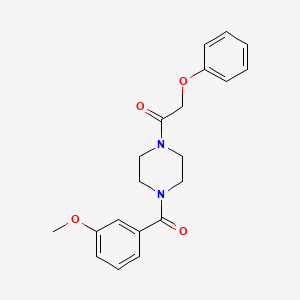![molecular formula C20H21FN2O3 B3458857 2-[4-(2-fluorobenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3458857.png)
2-[4-(2-fluorobenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone
Descripción general
Descripción
2-[4-(2-fluorobenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone is a chemical compound that belongs to the class of drugs known as benzoylpiperazines. This compound has been the subject of numerous scientific studies due to its potential as a therapeutic agent for various medical conditions.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(2-fluorobenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone is not fully understood. However, it is believed to work by modulating the levels of neurotransmitters in the brain, particularly serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(2-fluorobenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone can produce a range of biochemical and physiological effects, including increased locomotor activity, decreased anxiety-like behavior, and improved cognitive function. It has also been shown to modulate the activity of various neurotransmitter systems in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(2-fluorobenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone in lab experiments is its relatively low toxicity. However, its limited solubility in water can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are numerous future directions for research on 2-[4-(2-fluorobenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone. Some potential areas of study include its potential as a treatment for other medical conditions, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Additionally, further research is needed to fully understand its mechanism of action and to develop more effective formulations for use in clinical settings.
Aplicaciones Científicas De Investigación
2-[4-(2-fluorobenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone has been studied for its potential therapeutic applications in various medical conditions, including anxiety, depression, and schizophrenia. It has also been studied for its potential as a treatment for drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
2-[4-(2-fluorobenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-16-8-6-15(7-9-16)19(24)14-22-10-12-23(13-11-22)20(25)17-4-2-3-5-18(17)21/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMDGFSEKOFZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Fluorobenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3458784.png)
![3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B3458792.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3458796.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B3458803.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3458808.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3458809.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3458813.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzenesulfonamide](/img/structure/B3458825.png)
![3-(5-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3458831.png)

![2-[4-(3-methoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3458863.png)


